![molecular formula C9H5N3OS B13106121 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole](/img/structure/B13106121.png)
2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by the fusion of a benzothiazole ring with an oxadiazole ring, which imparts unique chemical and biological properties. The compound’s structure allows for a variety of functional modifications, making it a versatile candidate for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation . Another approach includes the use of 2-aminobenzothiazole and carboxylic acid derivatives under dehydrating conditions .
Industrial Production Methods: Industrial production of this compound often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions typically target the oxadiazole ring, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazole, including those containing the benzo[d]thiazole moiety, exhibit potent antimicrobial properties. These compounds have been evaluated against a range of pathogens:
- Antibacterial Activity : Studies have shown that 2-(benzo[d]thiazol-2-yl)-1,3,4-oxadiazole derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized by Alghamdi et al. displayed activity comparable to standard antibiotics like amoxicillin against strains such as Staphylococcus aureus and Enterococcus faecalis .
- Antifungal and Antitubercular Properties : The compounds have also shown antifungal activity and promising results against Mycobacterium tuberculosis. Dhumal et al. reported that specific 1,3,4-oxadiazole derivatives inhibited the growth of Mycobacterium bovis BCG effectively .
Table 1: Summary of Antimicrobial Activities
Compound | Activity Type | Target Pathogen | Reference |
---|---|---|---|
Compound A | Antibacterial | Staphylococcus aureus | |
Compound B | Antitubercular | Mycobacterium bovis | |
Compound C | Antifungal | Various fungal strains |
Anticancer Applications
The anticancer potential of this compound derivatives has been extensively studied. Recent investigations have shown that these compounds can inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The anticancer activity is attributed to the modulation of signaling pathways involved in cell growth and apoptosis. For example, benzothiazole derivatives have been reported to interact with receptor tyrosine kinases and influence the PI3K/Akt/mTOR pathway .
Table 2: Summary of Anticancer Activities
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
Compound D | Non-small cell lung cancer | Inhibition of cell proliferation | |
Compound E | Human epidermoid carcinoma | Induction of apoptosis |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory properties. Research indicates that these compounds can reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .
Acetylcholinesterase Inhibition
Another significant application of this compound derivatives is their role as selective inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's:
- Selectivity and Potency : Compounds in this category have demonstrated competitive inhibition patterns with good selectivity indices compared to traditional AChE inhibitors . The molecular docking studies suggest strong interactions at the active site of AChE.
Table 3: Summary of AChE Inhibition Studies
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparison with Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)phenol
- 2-(Benzo[d]thiazol-2-yl)hydrazono derivatives
- Benzo[d]thiazole-2-thiol derivatives
Comparison: Compared to these similar compounds, 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole is unique due to its dual ring structure, which imparts enhanced stability and reactivity . This compound also exhibits a broader range of biological activities, making it a more versatile candidate for various applications .
Biological Activity
2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound integrates the benzothiazole moiety, enhancing its pharmacological potential. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with appropriate hydrazides or carboxylic acids under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity, with some methods employing microwave irradiation to enhance reaction rates and reduce by-products .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 1,3,4-oxadiazole derivatives. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.
Compound | Target Bacteria | MIC (µg/mL) | Activity |
---|---|---|---|
This compound | S. aureus | 5 | Moderate |
P. aeruginosa | 10 | Moderate | |
E. coli | 15 | Moderate |
These results indicate that the compound possesses bactericidal activity and may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 10 |
A549 (Lung Cancer) | 12.34 | Cisplatin | 8 |
HepG2 (Liver Cancer) | 20.45 | Sorafenib | 15 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles is significantly influenced by their structural features. Key findings include:
- Substitution Patterns : The presence of electron-withdrawing groups on the benzothiazole ring enhances antibacterial activity.
- Hydrophobic Interactions : Compounds with increased hydrophobic character tend to exhibit better cellular penetration and bioactivity.
- Linker Length : The length and nature of the linker between the benzothiazole and oxadiazole moieties can affect both potency and selectivity against different pathogens or cancer cells .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Antibacterial Efficacy Against MRSA : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections associated with biofilms .
- Cytotoxicity in Cancer Research : In a comparative study against standard chemotherapeutics, this compound showed promising results in inhibiting growth in multiple cancer cell lines while exhibiting lower cytotoxicity towards normal cells .
Properties
Molecular Formula |
C9H5N3OS |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H5N3OS/c1-2-4-7-6(3-1)11-9(14-7)8-12-10-5-13-8/h1-5H |
InChI Key |
DWBMRTPTFWQMEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NN=CO3 |
Origin of Product |
United States |
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